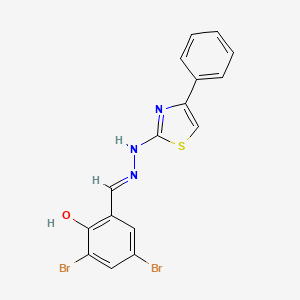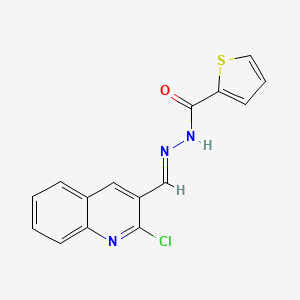
3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C16H11Br2N3OS and a molecular weight of 453.158 g/mol . This compound is known for its unique chemical structure, which includes both bromine and thiazole moieties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-phenyl-1,3-thiazol-2-ylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s bromine and thiazole moieties play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde: Shares the same benzaldehyde core but lacks the thiazole moiety.
4-Phenyl-1,3-thiazole-2-ylidene hydrazine: Contains the thiazole moiety but lacks the dibromo-hydroxybenzaldehyde structure.
Uniqueness
The uniqueness of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combined bromine and thiazole functionalities, which confer distinct chemical and biological properties not found in the individual components .
Propriétés
Formule moléculaire |
C16H11Br2N3OS |
|---|---|
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H11Br2N3OS/c17-12-6-11(15(22)13(18)7-12)8-19-21-16-20-14(9-23-16)10-4-2-1-3-5-10/h1-9,22H,(H,20,21)/b19-8+ |
Clé InChI |
CHNHZGSHCVGQFG-UFWORHAWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)

![(2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969232.png)
![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)

![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969250.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969267.png)
